Cas no 87585-32-8 ((+)-Lyoniresinol 9'-O-glucoside)

87585-32-8 structure
Produktname:(+)-Lyoniresinol 9'-O-glucoside
(+)-Lyoniresinol 9'-O-glucoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R,3R,4S,5R,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-tetralin-2-yl]-6-(hydroxymethyl)-2-methoxy-oxane-3,4,5-triol
- (+)-Lyoniresinol 9'-O-glucoside
- (2R,3R,4S,5R,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-tetralin-2-yl]-6-(hy
- 3alpha-O-(beta-D-Glucopyranosyl)-lyoniresinol
- Lyoniresinol 9'-beta-D-glucopyranoside
- (+)-lyoniresinol-3-alpha-O-beta-D-glucopyranoside
- CS-0016086
- (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside
- SMR001215805
- MLS000563029
- HMS2268O23
- Q27135222
- E80679
- BDBM94838
- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxy-phenyl)-6,8-dimethoxy-3-methylol-tetralin-2-yl]methoxy]-6-methylol-tetrahydropyran-3,4,5-triol
- HY-N0952
- CHEMBL464198
- FS-9487
- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- lyoniresinol glucoside
- A-D-glucopyranoside
- (+)-lyoniresinol 9'-O-beta-D-glucopyranoside
- 87585-32-8
- SCHEMBL23203493
- (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-1-(3,5-dimethoxy-4-oxidanyl-phenyl)-3-(hydroxymethyl)-6,8-dimethoxy-7-oxidanyl-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- pteleifoside G
- A-O-
- AKOS040762638
- cid_10483388
- CHEBI:66606
- (+)-Lyoniresinol 3
- DTXSID101007668
- [(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methyl beta-D-glucopyranoside
- 2-{[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl] methoxy}-6-(hydroxymethyl) oxane-3,4,5-triol
- (+)-Lyoniresinol 3alpha-O-beta-glucopyranoside
- (7'R)-(+)-Lyoniresinol 9'-glucoside
- Compound NP-000519
- NCGC00180141-01
- 2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- BRD-A20647696-001-01-8
- MEGxp0_000207
- CHEBI:191569
- AKOS040740148
- (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
- ACon1_001787
- [ "" ]
- (2S,3R,4S)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- 3,3',4,4',5,5',9,9'-Octahydroxy-2,7'-cyclolignan; (7'R,8R,8'R)-form, 3,3',5,5'-Tetra-Me ether, 9'-O-β-D-glucopyranoside
- [(1R,2S,3R)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- (2S,3R,4R)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- [(1R,2R,3S)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- [(1S,2S,3R)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- ConMedNP.925
- (2R,3S,4S)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- [(1S,2R,3S)-7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenyl]methyl beta-D-glucopyranoside
- (+)-Lyoniresinol-3α-O-β-glucopyranoside
- (2R,3S,4R)-3a-[(beta-D-glucopyranosyl)oxy]lyoniresinol
- MLSMR
- (-)-Lyoniresinol-3α-O-β-glucopyranoside
- (-)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside
- (+)-Lyoniresinola9'-O-glucoside
- DA-59435
- (+)-lyoniresinol-3a-O-beta-glucoside
-
- Inchi: InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19+,20+,23+,25-,26+,28+/m0/s1
- InChI-Schlüssel: PQQRNPDHSJDAGV-HQSXISOASA-N
- Lächelt: COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 582.23100
- Monoisotopenmasse: 582.23124126g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 41
- Anzahl drehbarer Bindungen: 10
- Komplexität: 791
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 197Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.5±0.1 g/cm3
- Siedepunkt: 797.2±60.0 °C at 760 mmHg
- Flammpunkt: 435.9±32.9 °C
- PSA: 196.99000
- LogP: -0.13860
- Dampfdruck: 0.0±2.9 mmHg at 25°C
(+)-Lyoniresinol 9'-O-glucoside Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
(+)-Lyoniresinol 9'-O-glucoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5412-5 mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 98% | 5mg |
¥ 4,700 | 2023-07-11 | |
ChemFaces | CFN97964-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | >=98% | 5mg |
$418 | 2021-07-22 | |
Chengdu Biopurify Phytochemicals Ltd | SBP02669-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 98% | 5mg |
$220 | 2023-09-19 | |
1PlusChem | 1P004RFM-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 97% | 5mg |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AC21378-50mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | ≥98% | 50mg |
$810.00 | 2024-04-19 | |
A2B Chem LLC | AC21378-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 97% | 5mg |
$508.00 | 2023-12-29 | |
ChromaDex Standards | ASB-00012572-005-5mg |
LYONIRESINOL 3 |
87585-32-8 | 5mg |
$550.00 | 2023-10-30 | ||
Aaron | AR004RNY-5mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 98% | 5mg |
$118.00 | 2025-02-11 | |
TargetMol Chemicals | TN5412-1 ml * 10 mm |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 1 ml * 10 mm |
¥ 7130 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5412-5 mg |
(+)-Lyoniresinol 9'-O-glucoside |
87585-32-8 | 5mg |
¥5065.00 | 2022-04-26 |
(+)-Lyoniresinol 9'-O-glucoside Verwandte Literatur
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
87585-32-8 ((+)-Lyoniresinol 9'-O-glucoside) Verwandte Produkte
- 34425-25-7(Lyoniside)
- 40598-01-4(4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-, ethyl ester)
- 1551302-93-2(2-Chloro-1-cyclopropyl-7-methyl-1H-benzodimidazole)
- 1935653-71-6([1,2,4]Triazolo[1,5-a]pyridine, 5-bromo-7-methyl-)
- 1235667-05-6(5-chloro-2-methoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2172278-14-5(4-(dimethyl-1,2-oxazol-4-yl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
- 788824-53-3(N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine)
- 2034390-71-9([4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone)
- 1172500-91-2(4-(benzenesulfonyl)piperidine hydrochloride)
- 1443305-17-6(2-[2-(4-fluoro-2-methylphenoxy)ethyl]-1,3-dioxane)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:87585-32-8)(+)-Lyoniresinol9'-O-glucoside

Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung